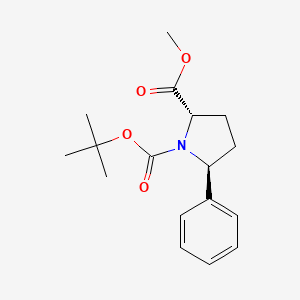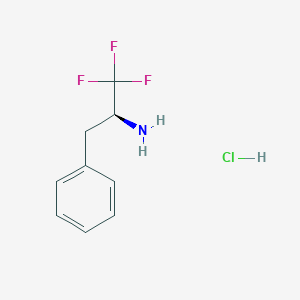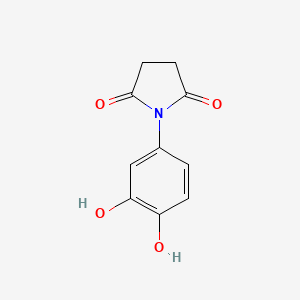
1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dihydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. The reaction typically proceeds via the formation of a Schiff base intermediate, which is subsequently cyclized to yield the target compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for various substitutions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
- 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione
- 1-(3,4-Dimethylphenyl)pyrrolidine-2,5-dione
- 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione
Comparison: 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the dihydroxyphenyl group, which imparts distinct redox properties and potential biological activities. In contrast, other similar compounds may have different substituents that alter their chemical reactivity and biological effects. For example, halogenated derivatives might exhibit different pharmacokinetic profiles and binding affinities to molecular targets.
特性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO4/c12-7-2-1-6(5-8(7)13)11-9(14)3-4-10(11)15/h1-2,5,12-13H,3-4H2 |
InChIキー |
QXVDGSGVVCWKKU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


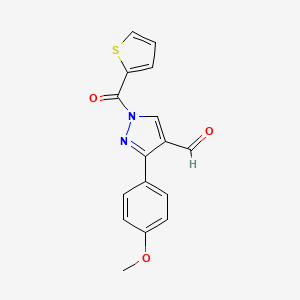
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
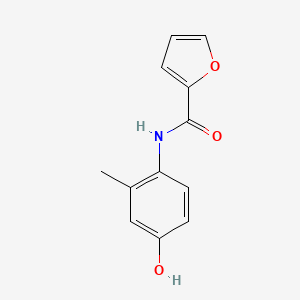
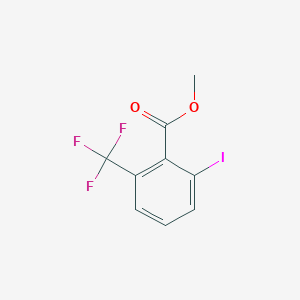


![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
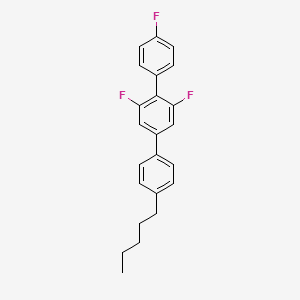
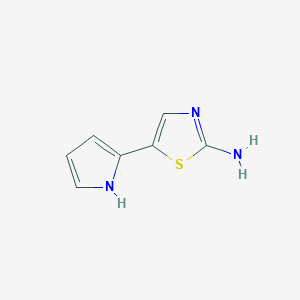
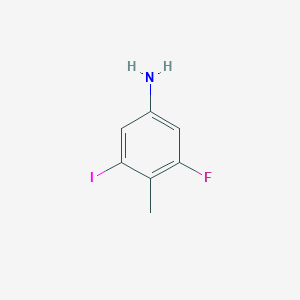
![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
